2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
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Overview
Description
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide typically involves multiple stepsThe phenoxy group is then attached to the coumarin core, and finally, the acetamide moiety is introduced through a series of reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized coumarin derivatives .
Scientific Research Applications
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: The compound’s biological activities make it a candidate for studying antimicrobial, anti-inflammatory, and anticancer mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure but similar biological activities.
7-Methoxycoumarin: A derivative with a methoxy group at the 7-position, known for its fluorescence properties.
Warfarin: A well-known anticoagulant with a coumarin core structure.
Uniqueness
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H26N2O6 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
InChI |
InChI=1S/C25H26N2O6/c1-31-21-6-2-5-18-15-20(25(30)33-24(18)21)17-8-10-19(11-9-17)32-16-22(28)26-12-4-14-27-13-3-7-23(27)29/h2,5-6,8-11,15H,3-4,7,12-14,16H2,1H3,(H,26,28) |
InChI Key |
PDJNINIYQNVXOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCCCN4CCCC4=O |
Origin of Product |
United States |
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